2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound “2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a pyridine ring, and a thiophene ring. These types of compounds are often studied for their potential biological activities .
Scientific Research Applications
Chemical Synthesis and Reactions
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide and its derivatives have been the focus of various studies due to their potential in chemical synthesis and reactions. For example, chromone-3-carboxamides have been shown to react with cyanothioacetamide to form 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles, demonstrating the compound's versatility in synthesizing novel heterocyclic structures (Kornev, Tishin, & Sosnovskikh, 2019).
Antimicrobial Activity
Another critical area of research is the evaluation of antimicrobial activity. A study on derivatives synthesized from 2-oxo-2H-chromen-3-carboxamide showed considerable antimicrobial activity against various bacterial strains, highlighting the potential of these compounds in developing new antibacterial and antifungal agents (Mostafa, El-Salam, & Alothman, 2013).
Bioinorganic Chemistry
In bioinorganic chemistry, complexes of Co(II) with Schiff bases derived from 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide have been synthesized and characterized. These studies provide insights into the coordination chemistry of cobalt with these ligands and reveal higher antimicrobial activities of the metal complexes compared to the free ligand, suggesting applications in medicinal chemistry (Singh, Das, & Dhakarey, 2009).
Molecular Docking Studies
Research involving molecular docking studies on chromeno[4,3-b]pyridine derivatives, including 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide, for breast cancer has indicated significant anticancer activity. These findings underscore the importance of structural design in developing potent anticancer drugs (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYBXDPHNMRMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide |
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